
5,6-Dihydroquinoline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydroquinoline typically involves the Skraup synthesis, which is a well-known method for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting product is then subjected to further reactions to obtain 5,6-dihydroquinoline.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods: Industrial production of 5,6-dihydroquinoline involves large-scale Skraup synthesis, with careful control of reaction conditions to ensure high yields and purity. For 2,4,6-trinitrophenol, industrial production involves the continuous nitration of phenol in specialized reactors designed to handle the highly exothermic nature of the reaction and the explosive properties of the product .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups can be replaced by other functional groups .
Major Products: The major products formed from the reactions of 5,6-dihydroquinoline include quinoline derivatives and various substituted quinolines. For 2,4,6-trinitrophenol, the major products include aminophenols and other substituted phenols .
Aplicaciones Científicas De Investigación
5,6-Dihydroquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research. In chemistry, 5,6-dihydroquinoline is used as a building block for the synthesis of various heterocyclic compounds.
2,4,6-Trinitrophenol is used in analytical chemistry as a reagent for the detection of metals and in the synthesis of dyes and pigments. It also has applications in the field of explosives due to its highly energetic nature .
Mecanismo De Acción
The mechanism of action of 5,6-dihydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of these targets, leading to changes in cellular processes.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, which can be harnessed in explosive applications. It also interacts with biological molecules, leading to its use as an antiseptic and in burn treatments .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5,6-dihydroquinoline include other quinoline derivatives such as quinoline and isoquinoline . For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene .
Uniqueness: The uniqueness of 5,6-dihydroquinoline lies in its structural features that allow for diverse chemical reactivity and potential biological activity. 2,4,6-Trinitrophenol is unique due to its high energy content and reactivity, making it valuable in both industrial and research applications .
Propiedades
Número CAS |
54087-12-6 |
|---|---|
Fórmula molecular |
C15H12N4O7 |
Peso molecular |
360.28 g/mol |
Nombre IUPAC |
5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5-7H,1,4H2;1-2,10H |
Clave InChI |
IYZWGSSEDDJQDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


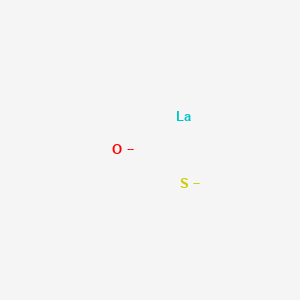


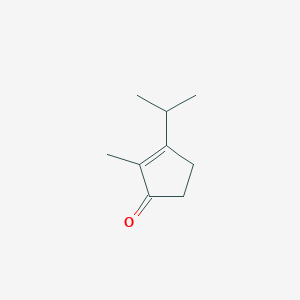
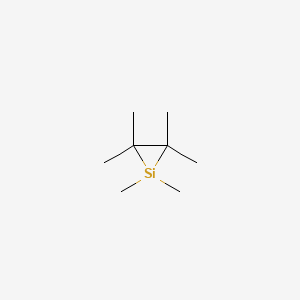

![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

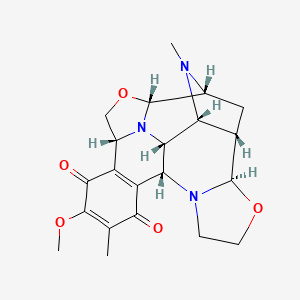
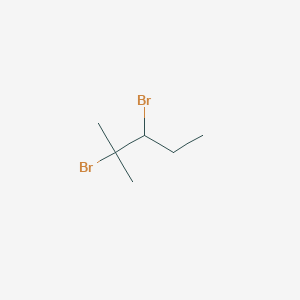


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)

